molecular formula C8H12OS2 B1339463 Furfuryl propyl disulfide CAS No. 252736-36-0

Furfuryl propyl disulfide

Cat. No. B1339463
M. Wt: 188.3 g/mol
InChI Key: YCXWJNAAXGVFED-UHFFFAOYSA-N
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Patent
US06824805B2

Procedure details

Furfuryl propyl disulfide was prepared by a Bunte salt reaction. Sodium furfurylthiolate was prepared by reaction of furfuryl mercaptan with sodium hydroxide in water. Sodium propylthiosulfate (Bunte salt) was prepared by reaction of bromopropane with sodium thiosulfate in a mixture of methanol/water. The reaction of the two salts, sodium furfurylthiolate and sodium propylthiosulfate, in water yielded furfuryl propyl disulfide.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Bunte salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
sodium furfurylthiolate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
sodium propylthiosulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([O:4][S:5]([O-:8])(=[O:7])=[S:6])[CH2:2][CH3:3].[Na+:9].[CH2:10]([SH:16])[C:11]1[O:15][CH:14]=[CH:13][CH:12]=1.[OH-].[Na+].Br[CH2:20][CH2:21][CH3:22].[S:23]([O-])([O-])(=O)=S.[Na+].[Na+]>O.CO.O>[CH2:1]([O:4][S:5]([O-:8])(=[O:7])=[S:6])[CH2:2][CH3:3].[Na+:9].[CH2:20]([S:23][S:16][CH2:10][C:11]1[O:15][CH:14]=[CH:13][CH:12]=1)[CH2:21][CH3:22] |f:0.1,3.4,6.7.8,10.11,12.13|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CO1)S
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=S)(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO.O
Step Four
Name
Bunte salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)OS(=S)(=O)[O-].[Na+]
Step Five
Name
sodium furfurylthiolate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
sodium propylthiosulfate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)OS(=S)(=O)[O-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CC)OS(=S)(=O)[O-].[Na+]
Name
Type
product
Smiles
C(CC)SSCC1=CC=CO1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.